5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide
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Overview
Description
5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with cyano, furan, trimethyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups on the furan ring.
Scientific Research Applications
5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate: Known for its antiproliferative and antimicrobial activity.
Methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate: Exhibits antimicrobial activity comparable to chloramine.
Uniqueness
5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of cyano, furan, trimethyl, and sulfanyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-11(14(18)17(2)3)12(10-5-4-6-19-10)9(7-15)13(20)16-8/h4-6H,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDKYPPLWKROQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=CO2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24826280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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